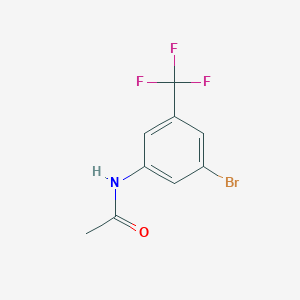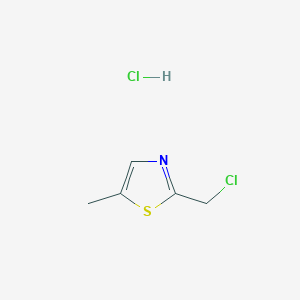
3-Trichloromethyl-5-fluorobenzal chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Trichloromethyl-5-fluorobenzal chloride (3-TCFBC) is a halogenated aromatic compound that has a wide range of applications in the scientific research field. 3-TCFBC is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a drug intermediate in pharmaceuticals. Its unique chemical structure and properties make it a valuable tool for researchers in various fields.
科学研究应用
3-Trichloromethyl-5-fluorobenzal chloride has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a drug intermediate in pharmaceuticals. It can also be used as a ligand in coordination complexes, as a reactant in radical reactions, and as a catalyst in polymerization reactions. In addition, this compound can be used to modify proteins, peptides, and enzymes.
作用机制
The mechanism of action of 3-Trichloromethyl-5-fluorobenzal chloride is still not fully understood. However, it is believed that its unique chemical structure allows it to interact with specific molecules and proteins in the body, leading to biochemical and physiological changes. For example, this compound has been shown to interact with certain enzymes and proteins, leading to changes in enzyme activity and protein structure.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidative properties, as well as the ability to modulate the production of certain hormones and neurotransmitters. In addition, this compound has been shown to inhibit the growth of certain cancer cells and to have a protective effect against certain toxins.
实验室实验的优点和局限性
The use of 3-Trichloromethyl-5-fluorobenzal chloride in laboratory experiments has several advantages and limitations. On the one hand, this compound is relatively easy to obtain and is relatively inexpensive. On the other hand, it is a highly reactive compound and can be hazardous to handle. Furthermore, it is not very soluble in water and can be difficult to work with.
未来方向
The potential applications of 3-Trichloromethyl-5-fluorobenzal chloride are still being explored. Future research may focus on the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential uses in drug development. Additionally, further research may be conducted to determine the safety and efficacy of this compound in various laboratory experiments.
合成方法
The synthesis of 3-Trichloromethyl-5-fluorobenzal chloride is a complex process that involves several steps. The most common method of synthesis is the Friedel-Crafts alkylation reaction, which involves reacting an aromatic compound with an alkyl halide in the presence of an aluminum chloride catalyst. This reaction produces this compound as a by-product. Other methods of synthesis include the direct halogenation of an aromatic compound, the Williamson ether synthesis, and the oxidation of an alkyl halide.
属性
IUPAC Name |
1-(dichloromethyl)-3-fluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl5F/c9-7(10)4-1-5(8(11,12)13)3-6(14)2-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWLCJCJOBNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl5F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)











